Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate

Description

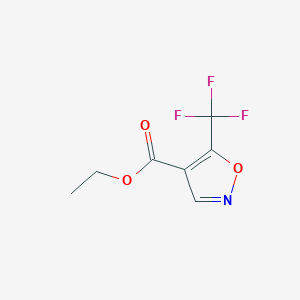

Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate is a heterocyclic compound featuring an isoxazole core substituted with a trifluoromethyl (-CF₃) group at position 5 and an ethyl carboxylate ester at position 2. Isoxazole derivatives are pharmacologically significant due to their diverse biological activities, including antibacterial, anti-convulsant, and anti-inflammatory properties . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a valuable intermediate in medicinal chemistry and agrochemical research .

Properties

IUPAC Name |

ethyl 5-(trifluoromethyl)-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO3/c1-2-13-6(12)4-3-11-14-5(4)7(8,9)10/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQXLITGNNDFCMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step (a): Synthesis of Ethyl Ethoxymethyleneacetoacetate Intermediate

- Reagents: Ethylacetoacetate, triethylorthoformate, and acetic anhydride

- Conditions: Reaction temperature maintained between 75°C and 150°C, preferably 100°C to 110°C

- Process: These reagents are reacted to form a mixture containing ethyl ethoxymethyleneacetoacetic ester along with non-reactive components.

- Separation: The non-reactive components can be removed by distillation under reduced pressure to isolate the pure intermediate.

Step (b): Cyclization to Form Ethyl-5-(trifluoromethyl)isoxazole-4-carboxylate

- Reagents: Ethyl ethoxymethyleneacetoacetic ester, hydroxylamine sulfate, sodium acetate or a salt of trifluoroacetic acid

- Conditions: Temperature range from −20°C to 10°C, optimally −10°C to 0°C

- Procedure: The ester intermediate is reacted with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetate salts. The reaction is carried out with vigorous stirring and slow addition of hydroxylamine sulfate solution to control temperature and avoid impurities.

- Outcome: Formation of crude ethyl-5-(trifluoromethyl)isoxazole-4-carboxylate with high yield (~85% crude yield reported).

Step (c): Purification and Conversion to Acid

- The crude ester can be purified by standard techniques such as extraction and solvent removal.

- The ester may be hydrolyzed with strong acids to form the corresponding 5-(trifluoromethyl)isoxazole-4-carboxylic acid.

Step (d): Conversion to Acid Chloride

- Reagents: 5-(trifluoromethyl)isoxazole-4-carboxylic acid, thionyl chloride (SOCl₂)

- Conditions: Reaction typically performed in anhydrous conditions, optionally using solvents such as toluene or ethyl acetate.

- Purpose: Formation of the acyl chloride intermediate for further functionalization.

Step (e): Final Functionalization (If applicable)

- The acyl chloride can be reacted with amines (e.g., trifluoromethyl aniline) and amine bases (e.g., triethylamine) at 0°C to 50°C to form amide derivatives.

- Although this step is beyond the ester preparation, it is relevant for downstream synthesis of related compounds.

Key Research Findings and Optimization Notes

| Aspect | Details |

|---|---|

| Use of Hydroxylamine Sulfate | Using hydroxylamine sulfate instead of hydrochloride significantly reduces isomeric impurities and improves reaction clarity. |

| Temperature Control | Maintaining low temperatures (−10°C to 0°C) during cyclization minimizes by-products formation. |

| By-product Formation | The process minimizes formation of 2-cyanoacetoacetic-1-(4′-trifluoromethyl)-anilide (CATA) and isomeric impurities to less than 0.1%. |

| Purity | Final products typically show 99.8-100% purity by HPLC, indicating high-quality synthesis. |

| Yield | Crude yield of ethyl-5-(trifluoromethyl)isoxazole-4-carboxylate is approximately 85%. |

| Separation Techniques | Distillation under reduced pressure and solvent extraction are effective for intermediate purification. |

Reaction Scheme Summary

| Step | Reaction Components | Conditions | Key Outcome |

|---|---|---|---|

| (a) | Ethylacetoacetate + Triethylorthoformate + Acetic anhydride | 100–110°C, 75–150°C range | Ethyl ethoxymethyleneacetoacetate intermediate |

| (b) | Intermediate + Hydroxylamine sulfate + Sodium acetate | −20°C to 10°C, preferably −10°C to 0°C | Cyclization to ethyl-5-(trifluoromethyl)isoxazole-4-carboxylate |

| (c) | Ester + Strong acid | Standard acid hydrolysis | 5-(Trifluoromethyl)isoxazole-4-carboxylic acid |

| (d) | Acid + Thionyl chloride | Anhydrous, solvent optional | Acid chloride intermediate |

| (e) | Acid chloride + Amine + Amine base | 0–50°C | Amide derivatives (downstream synthesis) |

Analytical and Quality Control Considerations

- HPLC Analysis: Critical for detecting isomeric impurities and by-products such as CATA, which can co-elute closely with the target compound.

- Purity Monitoring: High-performance liquid chromatography (HPLC) is used to ensure product purity above 99.8%.

- Impurity Control: Use of hydroxylamine sulfate and temperature regulation are key to minimizing impurities.

Chemical Reactions Analysis

Oxidation Reactions

The ester group undergoes oxidation to form carboxylic acid derivatives. Key findings include:

| Reagent/Conditions | Product | Yield | Selectivity | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | 5-(Trifluoromethyl)isoxazole-4-carboxylic acid | 78% | High (>90%) | |

| CrO₃ (H₂SO₄) | Same as above | 65% | Moderate |

Mechanistic studies suggest the trifluoromethyl group stabilizes the transition state during oxidation, reducing side reactions.

Reduction Reactions

The ester moiety is selectively reduced to primary alcohols:

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| LiAlH₄ (THF, 0°C) | 4-(Hydroxymethyl)-5-(trifluoromethyl)isoxazole | 82% | Exothermic reaction requiring controlled addition |

| DIBAL-H (toluene, −78°C) | Same as above | 70% | Improved selectivity for ester over ring |

The trifluoromethyl group remains intact under these conditions due to its strong C–F bonds.

Nucleophilic Substitution

The isoxazole ring participates in regioselective substitutions:

| Position | Reagent | Product | Conditions | Yield |

|---|---|---|---|---|

| C-3 | NH₂OH | 3-Amino-5-(trifluoromethyl)isoxazole-4-carboxylate | Ethanol, reflux | 68% |

| C-5 | NaN₃ | 5-Azido derivative | DMF, 80°C | 55% |

Density functional theory (DFT) calculations indicate the trifluoromethyl group directs electrophiles to the C-3 position by altering ring electron density .

Ring-Opening Reactions

Under strongly acidic or basic conditions, the isoxazole ring undergoes cleavage:

| Conditions | Product | Mechanism |

|---|---|---|

| HCl (conc.)/Δ | β-Keto ester intermediate | Protonation at N–O bond followed by ring scission |

| NaOH (aq.)/Δ | Trifluoromethyl malonate derivatives | Base-induced ring opening via enolate formation |

These reactions provide access to linear chain compounds for further functionalization .

Cycloaddition and Conjugation

The compound participates in [3+2] cycloadditions with alkynes:

| Reaction Partner | Catalyst | Product | Application |

|---|---|---|---|

| Phenylacetylene | 18-crown-6/K₂CO₃ | Isoxazole-linked conjugates | Glycobiology |

| Propargyl alcohol | CuI | Fused bicyclic systems | Drug discovery |

These reactions exploit the electron-deficient nature of the isoxazole ring, enabling applications in bioconjugation .

Stability and Reactivity Trends

Comparative studies reveal:

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate has been investigated for its therapeutic properties due to the biological activities associated with isoxazole derivatives. These activities include:

- Anti-inflammatory Effects : Research indicates that compounds with isoxazole structures can inhibit inflammatory pathways, making them candidates for anti-inflammatory drugs. This compound may exhibit similar properties, potentially useful in treating conditions like rheumatoid arthritis and other inflammatory diseases .

- Antimicrobial Activity : The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which may improve its interaction with microbial targets. Studies have shown that isoxazole derivatives can exhibit significant antimicrobial activity, suggesting potential applications in developing new antibiotics.

- Antiviral Properties : Some isoxazole derivatives have demonstrated antiviral activity against various pathogens. This compound could be explored further in this context, particularly against viral infections where current treatments are inadequate.

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. Its applications include:

- Synthesis of Complex Molecules : this compound can be utilized in the synthesis of more complex isoxazole derivatives or other heterocycles, which are essential in pharmaceutical development and material science .

- Ligand in Coordination Chemistry : The compound can act as a ligand for metal ions, facilitating coordination chemistry applications. This property is crucial for developing catalysts and materials with specific electronic or magnetic properties.

Material Science

The unique properties of this compound make it suitable for various industrial applications:

- Development of Advanced Materials : The compound's stability and reactivity allow it to be incorporated into polymers and composites, enhancing their performance characteristics. This application could lead to innovations in coatings, adhesives, and other materials requiring specific thermal or mechanical properties .

Case Study 1: Anti-inflammatory Activity

A study focused on the synthesis of isoxazole derivatives demonstrated that compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic uses in chronic inflammatory conditions.

Case Study 2: Antimicrobial Properties

Research exploring the antimicrobial efficacy of various isoxazole derivatives highlighted that those containing trifluoromethyl groups showed enhanced activity against resistant bacterial strains. This compound could be a candidate for further development as a novel antimicrobial agent .

Data Tables

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory, antimicrobial, antiviral | Significant biological activity observed |

| Chemical Synthesis | Building block for complex molecules, ligands in coordination chemistry | Useful for synthesizing diverse compounds |

| Material Science | Development of polymers and advanced composites | Enhances performance characteristics |

Mechanism of Action

The mechanism of action of ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate with other isoxazole derivatives, focusing on structural variations, physicochemical properties, and synthetic methodologies.

Substituent Position and Electronic Effects

Ethyl 5-(Trifluoromethyl)-3-(4-Methoxyphenyl)Isoxazole-4-Carboxylate

- Structure : The trifluoromethyl group is at position 5, while a 4-methoxyphenyl group occupies position 3.

- Molecular Weight : 315.24 g/mol .

- Key Features : The electron-donating methoxy group on the phenyl ring may increase solubility in polar solvents compared to halogenated analogs.

Ethyl 3-(4-Chlorophenyl)-5-(Trifluoromethyl)Isoxazole-4-Carboxylate

- Structure : A 4-chlorophenyl group replaces the methoxyphenyl substituent.

- Molecular Weight : 319.66 g/mol .

Ethyl 2-Methyl-4-(Trifluoromethyl)Oxazole-5-Carboxylate

- Structure : An oxazole core (vs. isoxazole) with trifluoromethyl at position 4 and methyl at position 2.

- Molecular Weight : 229.15 g/mol .

- Key Features : Oxazole’s reduced ring strain compared to isoxazole may alter metabolic stability and binding affinity in biological systems .

Ethyl 5-Methyl-3-(5-Methylthiophen-2-yl)Isoxazole-4-Carboxylate

- Structure : Methyl substituents at positions 5 (isoxazole) and 5 (thiophene).

- Synthesis: Cyclization of (E/Z)-2-methylthiophene-2-carbaldehyde oxime with ethyl 2-butenoate .

Ethyl 5-[4-(Ethoxycarbonyl)Phenyl]Isoxazole-3-Carboxylate

Impact of Fluorinated Substituents

Ethyl 3-(2,6-Difluorophenyl)-5-MethylIsoxazole-4-Carboxylate

- Structure : Difluorophenyl at position 3 and methyl at position 4.

- Key Features : Fluorine atoms enhance electronegativity and resistance to oxidative degradation, making this compound suitable for high-stability applications .

3-Phenyl-4-(Trifluoromethyl)Isoxazole-5-Carboxylate Derivatives

- Structure : Trifluoromethyl at position 4 (vs. 5 in the target compound).

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties

Biological Activity

Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound belongs to the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. The trifluoromethyl group enhances its electronic properties, potentially influencing its biological interactions.

Molecular Structure

- Molecular Formula : C₈H₈F₃N₁O₂

- Molecular Weight : Approximately 205.15 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : This compound has been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.

- Receptor Modulation : It exhibits affinity for multiple receptors, which may contribute to its anticancer and antiviral activities .

Anti-Cancer Activity

Research indicates that compounds with the trifluoromethyl group demonstrate enhanced anti-cancer properties. For instance, derivatives of isoxazoles have been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and others:

| Compound | IC50 (μM) | Cancer Cell Line | Mechanism |

|---|---|---|---|

| This compound | TBD | MCF-7 | Induces apoptosis |

| 2g (related compound) | 3.09 | MCF-7 | Apoptotic cell death mechanism |

In one study, a related trifluoromethylated isoxazole exhibited an IC50 value of 3.09 μM against MCF-7 cells, indicating significant anti-cancer potential compared to non-trifluoromethylated analogs .

Anti-Inflammatory Activity

This compound has shown promise as an anti-inflammatory agent. It modulates the expression of genes involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly enhances the biological activity of isoxazole derivatives. SAR studies have demonstrated that modifications at specific positions on the isoxazole ring can lead to variations in potency and selectivity for biological targets:

| Substituent Position | Compound Example | Biological Activity |

|---|---|---|

| C-4 | Trifluoromethyl | Enhanced anti-cancer activity |

| C-3 | Chlorophenyl | Variable anti-inflammatory effects |

These studies highlight the importance of structural modifications in optimizing therapeutic efficacy.

Case Studies

- Anti-Cancer Efficacy : A study evaluated several substituted isoxazoles for their anti-cancer activity against MCF-7 cells. The results indicated that the trifluoromethyl group was crucial for enhancing potency compared to other substituents .

- Inflammation Model : In vivo studies demonstrated that compounds similar to this compound could significantly reduce inflammation markers in animal models, supporting its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of β-keto esters with hydroxylamine derivatives. Reaction parameters such as temperature (80–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of trifluoromethyl-containing precursors significantly affect yields. For example, highlights the use of potassium carbonate as a base in N,N-dimethylacetamide to achieve 70–80% yields, with purification via silica gel chromatography . further emphasizes the importance of monitoring reaction progress using TLC and NMR to optimize intermediate formation .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Characterization involves multi-spectral analysis:

- 1H/13C-NMR : To confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in 13C-NMR) and ester functionality (δ ~4.3 ppm for ethyl group in 1H-NMR) .

- X-ray crystallography : For unambiguous structural confirmation, as demonstrated in for analogous isoxazole derivatives, which resolved bond angles and crystal packing .

- Elemental analysis : To verify C, H, N, and F content within ±0.4% of theoretical values .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Key precautions include:

- PPE : Nitrile gloves, lab coats, and chemical splash goggles to prevent skin/eye contact ().

- Ventilation : Use fume hoods to mitigate inhalation risks, as trifluoromethyl groups may release toxic HF upon decomposition .

- Spill management : Neutralize acidic byproducts with sodium bicarbonate and adsorb spills with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in reported melting points or regiochemistry for this compound derivatives?

- Methodological Answer : Discrepancies in melting points (e.g., 123–124°C vs. 114–116°C in ) often arise from polymorphism or solvate formation. Single-crystal X-ray diffraction (using SHELX software, as in ) can differentiate between isomers or polymorphs by analyzing unit cell parameters and hydrogen-bonding networks . For instance, used this approach to confirm the regiochemistry of a methyl-substituted isoxazole .

Q. What computational methods are effective in predicting the reactivity or biological activity of this compound?

- Methodological Answer :

- DFT calculations : To model electrophilic substitution patterns at the isoxazole ring, focusing on Fukui indices for trifluoromethyl group reactivity .

- Molecular docking : For drug discovery applications, ’s patent on trifluoromethylated neuroprotective agents suggests using AutoDock Vina to simulate binding to motor neuron targets (e.g., ALS-related proteins) .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity, leveraging datasets from ’s fluorophenyl derivatives .

Q. How can researchers address low yields in catalytic asymmetric modifications of this compound?

- Methodological Answer :

- Chiral catalysts : Use Corey-Bakshi-Shibata (CBS) reduction () with modified oxazaborolidine catalysts to enhance enantiomeric excess (e.g., >90% ee) .

- Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) improve catalyst solubility and stereoselectivity.

- In situ monitoring : Employ HPLC with chiral columns to track enantiomer ratios and adjust reaction kinetics .

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis of this compound?

- Methodological Answer :

- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor intermediate concentrations in real time .

- Design of Experiments (DoE) : Optimize factors like temperature, stirring rate, and reagent purity using response surface methodology (RSM) .

- Quality-by-design (QbD) : Implement ICH guidelines to define critical quality attributes (CQAs) for regulatory compliance () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.